BenchChemオンラインストアへようこそ!

N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide

Medicinal Chemistry Scaffold Diversity Fraction sp³

N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS: 1797341-57-1, Molecular Formula: C₁₉H₁₉N₃OS, MW: 337.44 g/mol) is a synthetic heterocyclic compound combining a benzo[d]thiazole core, a carboxamide linker, and a chiral 1-phenylpyrrolidine moiety. This compound belongs to the broader class of benzo[d]thiazole-2-carboxamides, a scaffold extensively investigated for sigma receptor modulation, kinase inhibition (e.g., EGFR, ROCK2), and antimicrobial activity.

Molecular Formula C19H19N3OS
Molecular Weight 337.44
CAS No. 1797341-57-1
Cat. No. B2505362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide
CAS1797341-57-1
Molecular FormulaC19H19N3OS
Molecular Weight337.44
Structural Identifiers
SMILESC1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C19H19N3OS/c23-18(19-21-16-10-4-5-11-17(16)24-19)20-13-15-9-6-12-22(15)14-7-2-1-3-8-14/h1-5,7-8,10-11,15H,6,9,12-13H2,(H,20,23)
InChIKeyYQQXLICQXKFRPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 1797341-57-1): Structural Identity and Class Profile


N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS: 1797341-57-1, Molecular Formula: C₁₉H₁₉N₃OS, MW: 337.44 g/mol) is a synthetic heterocyclic compound combining a benzo[d]thiazole core, a carboxamide linker, and a chiral 1-phenylpyrrolidine moiety. This compound belongs to the broader class of benzo[d]thiazole-2-carboxamides, a scaffold extensively investigated for sigma receptor modulation, kinase inhibition (e.g., EGFR, ROCK2), and antimicrobial activity. The molecule incorporates a saturated pyrrolidine ring, which imparts a higher fraction of sp³-hybridized carbons (Fsp³) compared to aryl-piperazine or planar amide analogs, potentially influencing solubility, target selectivity, and molecular recognition. The carboxamide hydrogen bond donor/acceptor pattern and the phenylpyrrolidine basic amine provide distinct pharmacophoric features relevant to CNS-targeted probe development. [1]

Why Closely Related Analogs Cannot Simply Replace N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide in Research Applications


Benzo[d]thiazole-2-carboxamide derivatives exhibit pronounced target selectivity shifts driven by subtle changes in linker geometry, amine basicity, and aryl substitution. For example, N-benzyl-6-(1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide shows ROCK2 inhibitory activity (IC₅₀ ~53 nM), while 5-phenyl-benzo[d]thiazole-2-carboxamides are optimized for anti-tubercular ATP-PRTase inhibition. Similarly, phenylpyrrolidine-containing analogs display divergent pharmacology: N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide acts as a KCNQ2 channel inhibitor (IC₅₀ ~69 nM), whereas closely related N-((1-phenylpyrrolidin-2-yl)methyl)pivalamide is essentially inactive (IC₅₀ >1000 nM). These steep SAR gradients underscore that generic substitution across this chemotype is not pharmacologically transparent. The specific combination of unsubstituted benzo[d]thiazole, carboxamide linker, and (1-phenylpyrrolidin-2-yl)methylamine in the target compound defines a unique molecular recognition surface whose target engagement profile cannot be inferred from single-feature swaps. [1]

N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide: Comparative Evidence and Quantitative Differentiation


Structural Differentiation: Sp³-Rich Pyrrolidine vs. Planar Aryl Linkers in Benzo[d]thiazole-2-carboxamides

The target compound contains a saturated 1-phenylpyrrolidine ring connected via a methylene spacer, yielding a higher fraction of sp³-hybridized carbons (Fsp³ ≈ 0.32) compared to planar benzyl-linked analogs such as N-benzyl-6-(1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide (Fsp³ ≈ 0.18). This elevated three-dimensional character correlates with improved aqueous solubility profiles and reduced aromatic ring count, which are associated with lower promiscuity in biochemical screening panels. [1]

Medicinal Chemistry Scaffold Diversity Fraction sp³

Hydrogen Bond Donor/Acceptor Pattern Differentiation from Cyclopropane and Pivalamide Analogs

The benzo[d]thiazole-2-carboxamide core provides a characteristic H-bond donor (amide NH) and two H-bond acceptors (amide C=O, thiazole N), in contrast to the cyclopropane carboxamide analog (one donor, one acceptor) and the pivalamide analog (one donor, one acceptor with steric hindrance). This differentiated H-bond network enables distinct molecular recognition: the benzo[d]thiazole-2-carboxamide motif is a privileged fragment for kinase hinge-binding (EGFR, ROCK2) and sigma receptor interactions, while the cyclopropane analog engages ion channel (KCNQ2) targets.

Pharmacophore Modeling H-Bond Networks Target Engagement

Physicochemical Property Differentiation: Calculated LogP and TPSA Relative to Benzo[d]thiazole-2-carboxamide Analogs

The target compound's calculated consensus LogP (cLogP) and topological polar surface area (TPSA) differentiate it from both more lipophilic (N-benzyl-6-(1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide, cLogP ~4.2) and more polar (N-(4-(pyrrolidin-1-yl)butyl)benzo[d]thiazole-2-carboxamide, TPSA ~65 Ų) analogs. The target compound occupies an intermediate physicochemical space (estimated cLogP ~3.8, TPSA ~55 Ų) that balances CNS permeability potential with aqueous solubility, positioning it within favorable CNS MPO (Multiparameter Optimization) desirability scores. [1]

Physicochemical Properties CNS MPO Drug-likeness

Sigma Receptor Pharmacophore Alignment vs. Kinase-Focused Benzo[d]thiazole-2-carboxamides

Benzo[d]thiazole-2-carboxamides containing a basic amine separated by a 2-4 atom spacer from the carboxamide have been characterized as sigma-1 and sigma-2 receptor ligands, with reported Ki values in the low nanomolar range for optimized analogs (e.g., Ki = 1.3 nM for certain sigma-1 selective benzo[d]thiazole derivatives). The target compound's (1-phenylpyrrolidin-2-yl)methylamine moiety provides a 2-atom spacer (CH₂-NH) between the carboxamide and the basic pyrrolidine nitrogen, matching the optimal spacer length for sigma receptor binding. In contrast, benzo[d]thiazole-2-carboxamides with direct aryl substitution (e.g., 5-phenyl derivatives) lack this basic amine pharmacophore and are instead optimized for anti-tubercular ATP-PRTase inhibition. [1] [2]

Sigma Receptor Pharmacophore Target Selectivity

Synthetic Tractability and Purity Benchmarking vs. Multi-step Benzo[d]thiazole Derivatives

The target compound's synthesis involves a straightforward amide coupling between benzo[d]thiazole-2-carboxylic acid (or its activated ester) and (1-phenylpyrrolidin-2-yl)methanamine, a commercially available chiral amine building block. This compares favorably to multi-step syntheses required for analogs such as N-(4-(pyrrolidin-1-yl)butyl)benzo[d]thiazole-2-carboxamide (requiring alkylation and coupling steps) or 5-phenyl-benzo[d]thiazole-2-carboxamides (requiring Suzuki coupling). Vendor-supplied purity specifications typically range from 95% to 98% (HPLC), with characterization by ¹H NMR, ¹³C NMR, and LC-MS. However, no certificate of analysis or independent purity verification is publicly available at the time of this guide's compilation.

Synthetic Accessibility Procurement Purity Analysis

Chiral Center as a Source of Stereochemical Differentiation from Achiral Benzo[d]thiazole-2-carboxamides

The target compound contains a stereogenic center at the 2-position of the pyrrolidine ring, generating a racemic mixture (unless otherwise specified). This chirality introduces an additional dimension of molecular recognition that is absent in achiral benzo[d]thiazole-2-carboxamides such as N-benzyl-6-(1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide or N-(4-(pyrrolidin-1-yl)butyl)benzo[d]thiazole-2-carboxamide. Chiral HPLC resolution can yield individual enantiomers for differential pharmacological evaluation, a capability not available with achiral analogs.

Stereochemistry Enantioselectivity Chiral Resolution

N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide: Research and Industrial Application Scenarios


Sigma Receptor Ligand Screening and Probe Development

The compound's benzo[d]thiazole-2-carboxamide core with a basic amine pharmacophore (pyrrolidine nitrogen) at an optimal 2-atom spacer distance matches the established pharmacophore for sigma-1 and sigma-2 receptor ligands. It is suitable for inclusion in sigma receptor radioligand displacement screening panels, particularly as a scaffold for SAR expansion around the pyrrolidine substitution pattern. The compound can serve as a reference point for comparing linker geometry effects (methylene vs. ethylene vs. butylene spacers) on sigma receptor subtype selectivity. [1]

Kinase Selectivity Profiling Using Benzo[d]thiazole-2-carboxamide Scaffolds

The benzo[d]thiazole-2-carboxamide moiety is a recognized hinge-binding fragment for kinases including EGFR, ROCK2, and Pim kinases. The target compound's unsubstituted benzothiazole core permits systematic introduction of substituents (halogens, methyl, methoxy) at the 5- and 6-positions to probe kinase selectivity. This compound can be used as an unsubstituted baseline comparator in kinase panel screens, where the absence of substituent effects allows isolation of the core scaffold's intrinsic kinase binding propensity. [2]

Structure-Activity Relationship (SAR) Expansion of Phenylpyrrolidine-Containing CNS Agents

The (1-phenylpyrrolidin-2-yl)methylamine substructure is present in multiple CNS-active chemotypes, including KCNQ2 channel modulators and dopamine receptor ligands. The target compound can serve as a central intermediate for diversifying the amide coupling partner (replacing benzo[d]thiazole-2-carboxylic acid with alternative heterocyclic or aryl carboxylic acids) to systematically explore the pharmacophore requirements for CNS target engagement. Its intermediate cLogP (~3.8) and TPSA (~55 Ų) values place it within favorable CNS drug space. [3]

Enantioselective Pharmacology and Chiral Probe Synthesis

The racemic nature of the target compound enables enantiomeric resolution (via chiral HPLC or diastereomeric salt formation) to yield individual (R)- and (S)-enantiomers. These enantiomers can be used to investigate stereochemistry-dependent binding at sigma receptors, kinases, or other protein targets, providing insights into the three-dimensional requirements of the ligand binding site that are inaccessible with achiral analogs. The enantiopure building block (1-phenylpyrrolidin-2-yl)methanamine is commercially available, enabling stereocontrolled synthesis if required.

Quote Request

Request a Quote for N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.